molecular formula C10H5BrF3NO2 B15259708 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B15259708
M. Wt: 308.05 g/mol
InChI Key: OOBFRGOGUJNKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, utilizing cost-effective and scalable reagents. The process often includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative .

Scientific Research Applications

7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 7-Bromo-4-chloro-1H-indazol-3-amine
  • 6-Bromo-1H-indole-2-carboxylic acid
  • 4-(Trifluoromethyl)-1H-indole-2-carboxylic acid

Comparison: Compared to similar compounds, 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can significantly influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H5BrF3NO2

Molecular Weight

308.05 g/mol

IUPAC Name

7-bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5BrF3NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17)

InChI Key

OOBFRGOGUJNKLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)Br

Origin of Product

United States

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